molecular formula C12H18OS B7994828 3-n-Butoxy-4-methylphenyl methyl sulfide

3-n-Butoxy-4-methylphenyl methyl sulfide

Cat. No.: B7994828
M. Wt: 210.34 g/mol
InChI Key: LIJVDGKVUWIGAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-n-Butoxy-4-methylphenyl methyl sulfide is an organic compound characterized by a phenyl ring substituted with a butoxy group at the 3-position and a methyl group at the 4-position, along with a methyl sulfide group attached to the phenyl ring. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: In an industrial setting, the compound can be produced through a continuous flow process, where the reactants are fed into a reactor under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 3-n-Butoxy-4-methylphenyl methyl sulfide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or sodium hydride (NaH).

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield corresponding phenols or quinones.

  • Reduction: Reduction reactions can produce corresponding alcohols or amines.

  • Substitution: Substitution reactions can lead to the formation of various substituted phenyl sulfides.

Scientific Research Applications

3-n-Butoxy-4-methylphenyl methyl sulfide has several scientific research applications, including:

  • Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

  • Biology: The compound can be employed in the study of biological systems, particularly in the investigation of enzyme-substrate interactions.

  • Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which 3-n-Butoxy-4-methylphenyl methyl sulfide exerts its effects involves its interaction with molecular targets and pathways. The phenyl ring can act as an electron-rich center, facilitating reactions with electrophiles. The butoxy group enhances the compound's solubility in organic solvents, while the methyl sulfide group can participate in nucleophilic substitution reactions.

Comparison with Similar Compounds

3-n-Butoxy-4-methylphenyl methyl sulfide is unique compared to other similar compounds due to its specific structural features and reactivity. Some similar compounds include:

  • 4-Methylphenyl methyl sulfide: Lacks the butoxy group, resulting in different solubility and reactivity.

  • 3-n-Propoxy-4-methylphenyl methyl sulfide: Similar structure but with a propoxy group instead of a butoxy group, leading to variations in chemical properties.

  • 3-n-Butoxy-4-ethylphenyl methyl sulfide: Similar to the target compound but with an ethyl group instead of a methyl group at the 4-position, affecting its reactivity and biological activity.

Properties

IUPAC Name

2-butoxy-1-methyl-4-methylsulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18OS/c1-4-5-8-13-12-9-11(14-3)7-6-10(12)2/h6-7,9H,4-5,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIJVDGKVUWIGAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=CC(=C1)SC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.